Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)

2-(2-Naphthyloxy)ethanol structure
2-(2-Naphthyloxy)ethanol structure
2-(2-Naphthyloxy)ethanol
93-20-9
C12H12O2
188.222483634949
MFCD00016809
81772
7131

2-(2-Naphthyloxy)ethanol Properties

Names and Identifiers

    • 2-(Naphthalen-2-yloxy)ethanol
    • 2-(2-Naphthoxy)ethanol
    • 2-(2-hydroxyethoxy)naphthalene
    • 2-(2-Naphthyloxy)ethanol
    • 2-naphthalen-2-yloxyethanol
    • Ethylene glycol mono-2-naphthyl ether
    • NSC 37574
    • beta-Hydroxyethyl 2-naphthyl ether
    • beta-Naphthoxyethanol
    • 2-(2-Naphthalenyloxy)ethanol (ACI)
    • Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)
    • 2-(2-Naphthyloxy)ethyl alcohol
    • 2-(Naphthalen-2-yloxy)ethan-1-ol
    • 2-(β-Hydroxyethoxy)naphthalene
    • Anavenol
    • β-Hydroxyethyl 2-naphthyl ether
    • β-Naphthoxyethanol
    • EINECS 202-228-8
    • 93-20-9
    • Ethanol, 2-(2-naphthyloxy)-
    • EC 202-228-8
    • DTXSID00870427
    • .beta.-Hydroxyethyl .beta.-naphthol ether
    • 2-(2-naphthyloxy)-1-ethanol
    • Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
    • 2-(2-naphthalenyloxy)ethanol
    • MFCD00016809
    • 35545-57-4
    • 2-(2-Naphthoxy) Ethanol
    • DB-057380
    • SB83940
    • 7M7CUT7CCU
    • 2-(2-NAPHTHYLOXY)ETHANOL [MI]
    • 2-(.beta.-Hydroxyethoxy)naphthalene
    • HY-W016083
    • NSC-37574
    • 2-(naphthalene-2-yloxy) ethan-1-ol
    • CS-W016799
    • AI3-09174
    • Ethanol,2-(2-naphthalenyloxy)-
    • beta-Hydroxyethyl beta-naphthol ether
    • F79756
    • .beta.-Naphthoxyethanol
    • .beta.-Hydroxyethyl-2-naphthyl ether
    • UNII-7M7CUT7CCU
    • Q27268562
    • STK505598
    • 2-(beta-Hydroxyethoxy)naphthalene
    • NSC37574
    • NS00001480
    • Ethanol, 2-(2-naphthalenyloxy)-
    • AKOS003617490
    • SCHEMBL432069
    • 2-(.beta.-Naphthoxy)ethanol
    • beta-Hydroxyethyl-2-naphthyl ether
    • +Expand
    • MFCD00016809
    • BQPBZDSDFCDSAO-UHFFFAOYSA-N
    • 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
    • OCCOC1C=C2C(C=CC=C2)=CC=1
    • 2086973

Computed Properties

  • 188.08400
  • 1
  • 2
  • 3
  • 188.08373
  • 14
  • 170
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 29.5

Experimental Properties

  • 2.21090
  • 29.46000
  • 14,6413
  • 1.622
  • 355.2°C at 760 mmHg
  • 76.7 ºC
  • 168.8°C
  • Very slightly soluble (0.62 g/l) (25 º C),
  • 1.164±0.06 g/cm3 (20 ºC 760 Torr),

2-(2-Naphthyloxy)ethanol Security Information

  • 3
  • 3
  • S16; S26; S36; S37/39
  • III
  • R10; R20/21/22; R36/37; R36/37/38; R11
  • Xn Xn F F Xi Xi
  • UN 1993 3/PG 2
  • IRRITANT

2-(2-Naphthyloxy)ethanol Customs Data

  • 2909499000
  • China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(2-Naphthyloxy)ethanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003F93-1g
2-(Naphthalen-2-yloxy)ethanol
93-20-9 98%
1g
$47.00 2024-04-20
A2B Chem LLC
AB58935-1g
2-(Naphthalen-2-yloxy)ethanol
93-20-9 98%
1g
$14.00 2024-07-18
Aaron
AR003FHF-250mg
2-(Naphthalen-2-yloxy)ethanol
93-20-9 98%
250mg
$4.00 2024-07-18
abcr
AB118114-5 g
2-(2-Naphthoxy)ethanol, 98%; .
93-20-9 98%
5g
€84.10 2023-05-10
Alichem
A219005940-100g
2-(Naphthalen-2-yloxy)ethanol
93-20-9 95%
100g
$444.40 2023-08-31
Ambeed
A433396-1g
2-(Naphthalen-2-yloxy)ethanol
93-20-9 98%
1g
$18.0
Chemenu
CM140372-100g
2-(2-Naphthyloxy)ethanol
93-20-9 95%
100g
$411 2021-08-05
eNovation Chemicals LLC
D767787-5g
2-(Naphthalen-2-yloxy)ethanol
93-20-9 98+%
5g
$200 2022-09-08
TRC
N234090-250mg
2-(2-Naphthyloxy)ethanol
93-20-9
250mg
$ 275.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11636-5g
2-(2-Naphthoxy)ethanol, 98+%
93-20-9 98+%
5g
¥834.00 2023-03-02

2-(2-Naphthyloxy)ethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Hydroxyalkylation with cyclic alkylene esters. I. Synthesis of hydroxyethylapocupreine
Carlson, Warner W.; Cretcher, Leonard H., Journal of the American Chemical Society, 1947, 69, 1952-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
Reference
Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter
Brinkoe, Anne; Larsen, Maja T.; Koldsoe, Heidi; Besenbacher, Louise; Kolind, Anders; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Dimethylformamide ;  30 min, 170 °C
Reference
Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates
Kao, Shih-Chieh; Lin, Yi-Ching; Ryu, Ilhyong; Wu, Yen-Ku, Advanced Synthesis & Catalysis, 2019, 361(15), 3639-3644

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethylacetamide
Reference
Preparation of β-hydroxyalkyl aryl ethers
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cupric chloride ;  20 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers
Liu, Yajun; Park, Se Kyung; Xiao, Yan; Chae, Junghyun, Organic & Biomolecular Chemistry, 2014, 12(26), 4747-4753

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhenium (titania supported) ,  Titania ;  24 h, 5 MPa, rt
Reference
TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to Alcohols
Toyao, Takashi; Siddiki, S. M. A. Hakim; Touchy, Abeda S.; Onodera, Wataru; Kon, Kenichi; et al, Chemistry - A European Journal, 2017, 23(5), 1001-1006

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3.5 h, 50 - 60 °C
Reference
Printing ink composition, printing method and printed article
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Dimethylacetamide ,  Potassium carbonate Solvents: Toluene ;  15 min
Reference
Preparation of phenyloxyethanol compound
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol ;  overnight, rt
Reference
Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondii
Chao, Maria N.; Li, Catherine; Storey, Melissa; Falcone, Bruno N.; Szajnman, Sergio H. ; et al, ChemMedChem, 2016, 11(24), 2690-2702

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ;  3.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0.5 h, rt
Reference
Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediates
Lee, Jae Hak; Sirion, Uthaiwan; Jang, Keun Sam; Lee, Byoung Se; Chi, Dae Yoon, Bulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  48 h, 120 °C
Reference
Bronsted Acid Catalyzed Functionalization of Aromatic Alcohols through Nucleophilic Substitution of Hydroxyl Group
Mishra, Abhishek Kumar; Biswas, Srijit, Journal of Organic Chemistry, 2016, 81(6), 2355-2363

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Palladium ;  36 h, 150 °C
Reference
Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic Conditions
Sutter, Marc; Lafon, Romain; Raoul, Yann; Metay, Estelle; Lemaire, Marc, European Journal of Organic Chemistry, 2013, 2013(26), 5902-5916

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; overnight, 80 °C
Reference
Preparation of glycosides as irreversible covalent inhibitors of the gtpase k-ras G12C
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Reference
Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditions
Ghosh, Kumaresh; Saha, Indrajit, Organic & Biomolecular Chemistry, 2012, 10(47), 9383-9392

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Palladium ;  36 h, 150 °C
Reference
Process for preparation of aromatic ethers based on cyclohexanones
, France, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, reflux
Reference
Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101
Bolchi, Cristiano; Catalano, Paolo; Fumagalli, Laura; Gobbi, Marco; Pallavicini, Marco; et al, Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Dimethyldi-μ-1,2-phenylene[μ-(phthalazine-κN2:κN3)]diboron Solvents: Diglyme ;  10 h, 160 °C
Reference
Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines
Kessler, Simon N.; Wegner, Hermann A., Organic Letters, 2010, 12(18), 4062-4065

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Perchloric acid ;  8 h, 120 °C
Reference
Synthesis of β-naphthyl alkyl ethers catalyzed by HClO4/SiO2
Xiao, Dong-cai; Yang, Jin-hui, Tianranqi Huagong, 2013, 38(5), 26-28

Synthetic Circuit 19

Reaction Conditions
Reference
Manufacture of colorless 9,9-bis[(hydroxyalkoxy)aryl]fluorenes and their polymers
, Japan, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  2 h, reflux
Reference
Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrin
Wu, Qi-Hua; Zhu, Man-Zhou; Wei, Su-Jun; Liu, Lei; Guo, Qing-Xiang, Chinese Journal of Chemistry, 2005, 23(1), 98-104

2-(2-Naphthyloxy)ethanol Raw materials

2-(2-Naphthyloxy)ethanol Preparation Products

2-(2-Naphthyloxy)ethanol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:93-20-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-20-9)
TANG SI LEI
15026964105
2881489226@qq.com

2-(2-Naphthyloxy)ethanol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-20-9)2-(2-Naphthyloxy)ethanol
A844475
99%
100g
377.0